molecular formula C8H4FN5 B13976368 5-(4-Fluoro-1H-pyrazol-1-yl)pyrazine-2-carbonitrile

5-(4-Fluoro-1H-pyrazol-1-yl)pyrazine-2-carbonitrile

Cat. No.: B13976368
M. Wt: 189.15 g/mol
InChI Key: XHAHKRZTIUYNNK-UHFFFAOYSA-N
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Description

5-(4-Fluoro-1H-pyrazol-1-yl)pyrazine-2-carbonitrile is a heterocyclic compound that features both pyrazole and pyrazine rings. The presence of a fluorine atom on the pyrazole ring and a cyano group on the pyrazine ring makes this compound particularly interesting for various chemical and biological applications. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluoro-1H-pyrazol-1-yl)pyrazine-2-carbonitrile typically involves the formation of the pyrazole ring followed by the introduction of the pyrazine ring. One common method involves the reaction of 4-fluoropyrazole with a suitable pyrazine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluoro-1H-pyrazol-1-yl)pyrazine-2-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the cyano group or other functional groups present in the molecule.

    Substitution: The fluorine atom on the pyrazole ring can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols.

Scientific Research Applications

5-(4-Fluoro-1H-pyrazol-1-yl)pyrazine-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-(4-Fluoro-1H-pyrazol-1-yl)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The fluorine atom and cyano group play crucial roles in its binding affinity and selectivity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde: Similar in structure but with a benzaldehyde group instead of a pyrazine ring.

    5-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde: Contains a methyl group instead of a fluorine atom.

    5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde: Features a methoxy group instead of a fluorine atom.

Uniqueness

5-(4-Fluoro-1H-pyrazol-1-yl)pyrazine-2-carbonitrile is unique due to the presence of both a fluorine atom and a cyano group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H4FN5

Molecular Weight

189.15 g/mol

IUPAC Name

5-(4-fluoropyrazol-1-yl)pyrazine-2-carbonitrile

InChI

InChI=1S/C8H4FN5/c9-6-2-13-14(5-6)8-4-11-7(1-10)3-12-8/h2-5H

InChI Key

XHAHKRZTIUYNNK-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC(=N1)N2C=C(C=N2)F)C#N

Origin of Product

United States

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